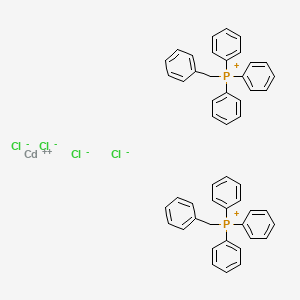
Benzyltriphenylphosphonium tetrachlorocadmate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriphenylphosphonium tetrachlorocadmate is a chemical compound with the molecular formula C50H44CdCl4P2 and a molecular weight of 961.054882 g/mol It is a coordination complex where the cadmium ion is coordinated with tetrachloride and benzyltriphenylphosphonium cations
Vorbereitungsmethoden
The synthesis of benzyltriphenylphosphonium tetrachlorocadmate typically involves the reaction of benzyltriphenylphosphonium chloride with cadmium chloride in an appropriate solvent. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically around a few hours to ensure complete reaction.
Analyse Chemischer Reaktionen
Benzyltriphenylphosphonium tetrachlorocadmate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The cadmium center can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include halide salts, and reactions are often carried out in polar solvents like THF or acetonitrile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Benzyltriphenylphosphonium tetrachlorocadmate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination complexes.
Biology and Medicine:
Wirkmechanismus
The mechanism by which benzyltriphenylphosphonium tetrachlorocadmate exerts its effects is primarily through its coordination chemistry. The cadmium ion can interact with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Vergleich Mit ähnlichen Verbindungen
Benzyltriphenylphosphonium tetrachlorocadmate can be compared with other similar compounds, such as:
Benzyltriphenylphosphonium chloride: This compound is similar in structure but lacks the cadmium center.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents on the phosphonium ion.
Phosphonium hexatungstate complexes: These compounds also involve phosphonium ions but with different metal centers and coordination environments.
Eigenschaften
CAS-Nummer |
68214-25-5 |
|---|---|
Molekularformel |
C50H44CdCl4P2 |
Molekulargewicht |
961.0 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;cadmium(2+);tetrachloride |
InChI |
InChI=1S/2C25H22P.Cd.4ClH/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;/h2*1-20H,21H2;;4*1H/q2*+1;+2;;;;/p-4 |
InChI-Schlüssel |
MDNRZBQCAXHOEE-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


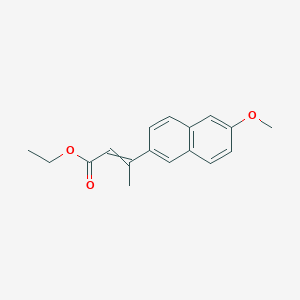
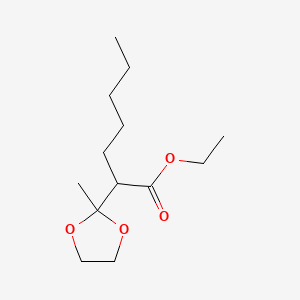
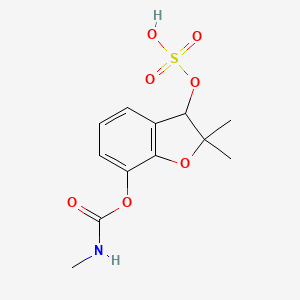
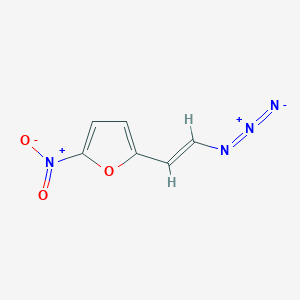
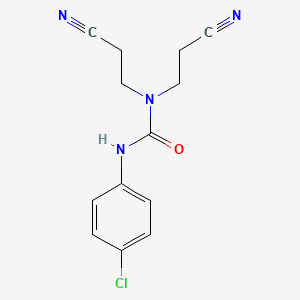
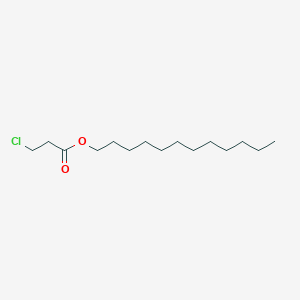
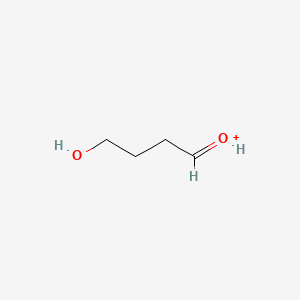
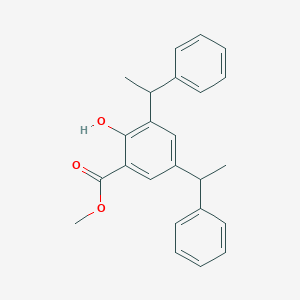

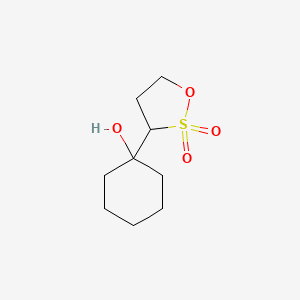
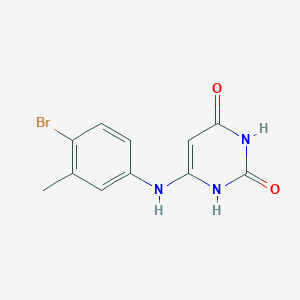
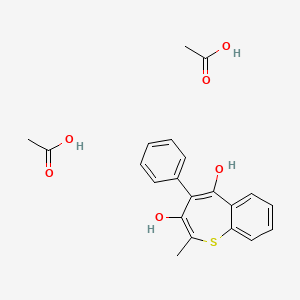

![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
